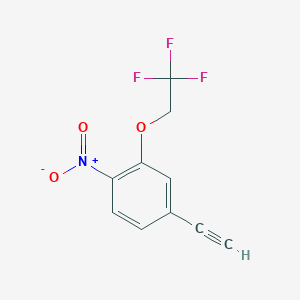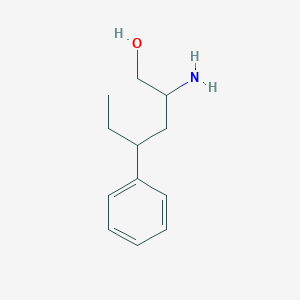
1,2,3-Tribromo-5-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-5-isopropylbenzene is an organic compound with the molecular formula C9H9Br3 It is a derivative of benzene, where three bromine atoms and an isopropyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Tribromo-5-isopropylbenzene can be synthesized through a multi-step process involving bromination and isopropylation of benzene derivatives. One common method involves the bromination of isopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tribromo-5-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of less brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Tribromo-5-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3-tribromo-5-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropyl group can influence the reactivity and orientation of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 1,2,5-Tribromo-3-isopropylbenzene
Comparison
1,2,3-Tribromo-5-isopropylbenzene is unique due to the specific positions of the bromine atoms and the isopropyl group on the benzene ring. This arrangement can lead to different reactivity and properties compared to other tribromobenzene isomers. For example, 1,2,4-tribromobenzene and 1,3,5-tribromobenzene have different melting points and solubility due to their distinct molecular symmetry and packing preferences .
Propiedades
Fórmula molecular |
C9H9Br3 |
|---|---|
Peso molecular |
356.88 g/mol |
Nombre IUPAC |
1,2,3-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 |
Clave InChI |
YBJWAYUXODQEIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)








